Cas no 790689-63-3 ((2R,5R)-5-methylpyrrolidin-2-ylmethanol)

(2R,5R)-5-methylpyrrolidin-2-ylmethanol is a chiral pyrrolidine derivative characterized by its stereospecific (2R,5R) configuration and hydroxymethyl functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules where stereochemical precision is critical. Its rigid pyrrolidine scaffold enhances structural stability, while the hydroxymethyl group offers versatility for further functionalization. The defined stereochemistry ensures high enantioselectivity in asymmetric synthesis, making it advantageous for applications in medicinal chemistry and catalysis. The compound’s purity and well-characterized configuration support reproducible results in research and industrial processes. Suitable for use under controlled conditions, it is typically handled with standard laboratory precautions.
(2R,5R)-5-methylpyrrolidin-2-ylmethanol structure
790689-63-3 structure
Product name:(2R,5R)-5-methylpyrrolidin-2-ylmethanol
CAS No:790689-63-3
MF:C6H13NO
Molecular Weight:115.173521757126
CID:2102208
PubChem ID:66625258

(2R,5R)-5-methylpyrrolidin-2-ylmethanol 化学的及び物理的性質

名前と識別子

    • ((2R,5R)-5-methylpyrrolidin-2-yl)methan-1-ol
    • FCH955184
    • 5beta-Methylpyrrolidine-2beta-methanol
    • (2R,5R)-5-methylpyrrolidin-2-ylmethanol
    • インチ: 1S/C6H13NO/c1-5-2-3-6(4-8)7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
    • InChIKey: JMGBOXZFLWUSLH-PHDIDXHHSA-N
    • SMILES: OC[C@H]1CC[C@@H](C)N1

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 74.9
  • トポロジー分子極性表面積: 32.299

(2R,5R)-5-methylpyrrolidin-2-ylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-116987-0.05g
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol
790689-63-3
0.05g
$1957.0 2023-02-18
Enamine
EN300-116987-1.0g
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol
790689-63-3
1g
$0.0 2023-06-08
Enamine
EN300-116987-10.0g
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol
790689-63-3
10.0g
$10018.0 2023-02-18
Enamine
EN300-116987-250mg
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol
790689-63-3
250mg
$2143.0 2023-10-03
Enamine
EN300-116987-2500mg
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol
790689-63-3
2500mg
$4566.0 2023-10-03
Enamine
EN300-116987-100mg
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol
790689-63-3
100mg
$2050.0 2023-10-03
Enamine
EN300-116987-5000mg
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol
790689-63-3
5000mg
$6757.0 2023-10-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1557264-1g
((2R,5R)-5-methylpyrrolidin-2-yl)methanol
790689-63-3 98%
1g
¥30531.00 2024-07-28
Enamine
EN300-116987-0.5g
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol
790689-63-3
0.5g
$2236.0 2023-02-18
Enamine
EN300-116987-0.25g
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol
790689-63-3
0.25g
$2143.0 2023-02-18

(2R,5R)-5-methylpyrrolidin-2-ylmethanol 関連文献

(2R,5R)-5-methylpyrrolidin-2-ylmethanolに関する追加情報

(2R,5R)-5-Methylpyrrolidin-2-ylmethanol

The compound (2R,5R)-5-methylpyrrolidin-2-ylmethanol with CAS No. 790689-63-3 is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule belongs to the class of pyrrolidine derivatives, which are known for their versatility in organic synthesis and biological activities.

Recent studies have highlighted the importance of chiral centers in determining the pharmacokinetic and pharmacodynamic properties of molecules. In the case of (2R,5R)-5-methylpyrrolidin-2-ylmethanol, the two chiral centers at positions 2 and 5 play a crucial role in its stereochemical behavior. Researchers have employed advanced techniques such as X-ray crystallography and NMR spectroscopy to elucidate the exact configuration of these chiral centers, which is essential for understanding its interactions with biological systems.

The synthesis of (2R,5R)-5-methylpyrrolidin-2-ylmethanol has been optimized through various methodologies, including asymmetric catalysis and enantioselective reductions. These methods have enabled the efficient production of this compound with high enantiomeric excess, making it suitable for use in preclinical studies. The compound's ability to form hydrogen bonds and its rigid structure contribute to its stability in various chemical environments, which is a desirable trait for drug candidates.

In terms of applications, (2R,5R)-5-methylpyrrolidin-2-ylmethanol has shown promise in the development of novel therapeutic agents. Preclinical studies have demonstrated its potential as a modulator of ion channels and receptors, which are critical targets in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, this compound has been investigated for its anti-inflammatory properties, suggesting its utility in inflammatory diseases.

Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions of (2R,5R)-5-methylpyrrolidin-2-ylmethanol. Molecular docking studies have revealed key binding motifs that contribute to its bioactivity. These insights have paved the way for rational drug design strategies aimed at improving its potency and selectivity.

The physical and chemical properties of (2R,5R)-5-methylpyrrolidin-2-ylmethanol have been extensively characterized using modern analytical techniques. Its solubility profile, logP value, and metabolic stability are critical factors that influence its pharmacokinetics. Studies conducted using in vitro models have provided valuable information about its absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for predicting its behavior in vivo.

In conclusion, (2R,5R)-5-methylpyrrolidin-2-ylmethanol represents a valuable molecule with diverse applications in pharmaceutical research. Its unique stereochemistry, coupled with advances in synthetic and computational methods, positions it as a promising candidate for future drug development efforts.

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